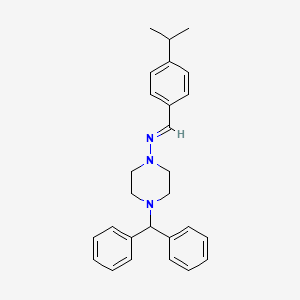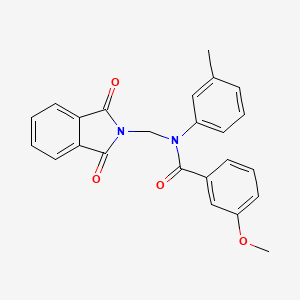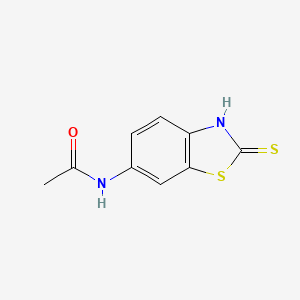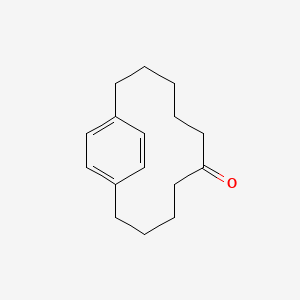![molecular formula C29H21Cl2N5O2S B11971220 (5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971220.png)
(5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5Z)-2-(2,4-dichlorophényl)-5-{[1-phényl-3-(4-propoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est une molécule organique complexe caractérisée par sa structure unique, qui comprend un noyau thiazolo[3,2-b][1,2,4]triazole.
Méthodes De Préparation
La synthèse du (5Z)-2-(2,4-dichlorophényl)-5-{[1-phényl-3-(4-propoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. La voie de synthèse peut comprendre les étapes suivantes:
Formation du noyau thiazolo[3,2-b][1,2,4]triazole: Cela peut être réalisé par des réactions de cyclisation impliquant des dérivés appropriés de thioamide et d'hydrazine.
Introduction du groupe 2,4-dichlorophényl: Cette étape implique souvent des réactions de substitution nucléophile utilisant des dérivés de 2,4-dichlorobenzène.
Fixation de la partie pyrazole: Cela peut être réalisé par des réactions de condensation avec des dérivés de pyrazole appropriés.
Fonctionnalisation finale: Le groupe propoxyphényl est introduit par des réactions d'éthérification.
Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, ainsi que la possibilité de synthèse à grande échelle.
Analyse Des Réactions Chimiques
Le composé (5Z)-2-(2,4-dichlorophényl)-5-{[1-phényl-3-(4-propoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent donner différentes formes réduites du composé, en fonction des réactifs et des conditions utilisés.
Substitution: Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau des cycles phényle et pyrazole.
Condensation: Il peut participer à des réactions de condensation pour former des molécules plus grandes et plus complexes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
Le composé (5Z)-2-(2,4-dichlorophényl)-5-{[1-phényl-3-(4-propoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one présente plusieurs applications de recherche scientifique:
Chimie médicinale: Il est étudié pour son potentiel en tant qu'agent thérapeutique en raison de sa structure unique et de son activité biologique potentielle.
Biologie: Le composé peut être utilisé dans des études biologiques pour comprendre ses interactions avec diverses biomolécules et ses effets sur les systèmes biologiques.
Science des matériaux: Ses propriétés structurales uniques en font un candidat pour le développement de nouveaux matériaux dotés de fonctionnalités spécifiques.
Applications industrielles: Le composé peut être utilisé comme intermédiaire dans la synthèse d'autres molécules complexes, conduisant potentiellement à de nouveaux produits industriels.
Mécanisme d'action
Le mécanisme d'action du (5Z)-2-(2,4-dichlorophényl)-5-{[1-phényl-3-(4-propoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation de leur activité. Les voies impliquées peuvent varier en fonction de l'application et du contexte biologique spécifiques. Des études détaillées sont nécessaires pour élucider les mécanismes et les voies moléculaires exacts.
Applications De Recherche Scientifique
The compound (5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biology: The compound may be used in biological studies to understand its interactions with various biomolecules and its effects on biological systems.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific functionalities.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially leading to new industrial products.
Mécanisme D'action
The mechanism of action of (5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and biological context. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Des composés similaires au (5Z)-2-(2,4-dichlorophényl)-5-{[1-phényl-3-(4-propoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one comprennent d'autres dérivés de thiazolo[3,2-b][1,2,4]triazole avec différents substituants. Ces composés peuvent partager des caractéristiques structurales similaires mais diffèrent par leurs propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C29H21Cl2N5O2S |
|---|---|
Poids moléculaire |
574.5 g/mol |
Nom IUPAC |
(5Z)-2-(2,4-dichlorophenyl)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H21Cl2N5O2S/c1-2-14-38-22-11-8-18(9-12-22)26-19(17-35(33-26)21-6-4-3-5-7-21)15-25-28(37)36-29(39-25)32-27(34-36)23-13-10-20(30)16-24(23)31/h3-13,15-17H,2,14H2,1H3/b25-15- |
Clé InChI |
WKINSDFVIWTHDJ-MYYYXRDXSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=C(C=C(C=C5)Cl)Cl)S3)C6=CC=CC=C6 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=C(C=C(C=C5)Cl)Cl)S3)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11971137.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971143.png)


![N'-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide](/img/structure/B11971162.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971169.png)

![Ethyl 4-({[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B11971175.png)


![3-(biphenyl-4-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971200.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971207.png)

![(2E)-2-[4-(diethylamino)benzylidene]-N-phenylhydrazinecarboxamide](/img/structure/B11971227.png)
